molecular formula C19H28N4O3 B11515064 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

Cat. No.: B11515064
M. Wt: 360.5 g/mol
InChI Key: MPXGQHZQNVVHBY-UDWIEESQSA-N
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Description

2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hydrazinyl group, a methoxybenzylidene moiety, and a tetramethylpiperidinyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide typically involves a multi-step process:

    Formation of the hydrazone: This step involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Acylation: The hydrazone intermediate is then reacted with acetic anhydride to form the acylated product.

    Introduction of the tetramethylpiperidinyl group: The final step involves the reaction of the acylated product with 2,2,6,6-tetramethylpiperidine under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may require catalysts such as palladium on carbon or specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxybenzylidene moiety may interact with aromatic residues in proteins, enhancing binding affinity. The tetramethylpiperidinyl group provides steric hindrance, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-N-(4-methylpiperidin-4-yl)acetamide
  • **2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)propionamide

Uniqueness

2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical properties and potential biological activities. The presence of the tetramethylpiperidinyl group, in particular, distinguishes it from other similar compounds, providing enhanced stability and reactivity.

Properties

Molecular Formula

C19H28N4O3

Molecular Weight

360.5 g/mol

IUPAC Name

N'-[(E)-(4-methoxyphenyl)methylideneamino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide

InChI

InChI=1S/C19H28N4O3/c1-18(2)10-14(11-19(3,4)23-18)21-16(24)17(25)22-20-12-13-6-8-15(26-5)9-7-13/h6-9,12,14,23H,10-11H2,1-5H3,(H,21,24)(H,22,25)/b20-12+

InChI Key

MPXGQHZQNVVHBY-UDWIEESQSA-N

Isomeric SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC)C

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC)C

Origin of Product

United States

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